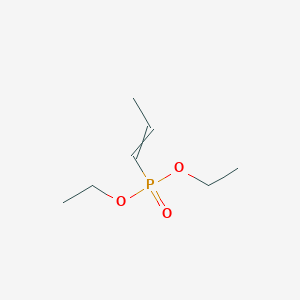
Phosphonic acid, 1-propenyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 1-propenyl-, diethyl ester is an organophosphorus compound with the molecular formula C7H15O3P. This compound is characterized by the presence of a phosphoryl group attached to a propene backbone, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-propenyl-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by a dehydration step to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-diethoxyphosphorylprop-1-ene often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, 1-propenyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Phosphonic acid, 1-propenyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-diethoxyphosphorylprop-1-ene involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoryl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diethyl phosphite: Similar in structure but lacks the propene backbone.
Triethyl phosphate: Contains three ethoxy groups attached to phosphorus.
Dimethyl methylphosphonate: Similar phosphorus-containing compound with different alkyl groups.
Uniqueness: Phosphonic acid, 1-propenyl-, diethyl ester is unique due to its combination of a propene backbone with a phosphoryl group, providing distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H15O3P |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3 |
InChI Key |
VBHYLCOEVPIQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















